molecular formula C19H14F3N3O B2433177 N-((6-phenylpyrimidin-4-yl)methyl)-4-(trifluoromethyl)benzamide CAS No. 2309606-37-7

N-((6-phenylpyrimidin-4-yl)methyl)-4-(trifluoromethyl)benzamide

Cat. No.: B2433177
CAS No.: 2309606-37-7
M. Wt: 357.336
InChI Key: UTYZWXHZBUHIGB-UHFFFAOYSA-N
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Description

N-((6-phenylpyrimidin-4-yl)methyl)-4-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C19H14F3N3O and its molecular weight is 357.336. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

A study focused on the synthesis and characterization of substituted benzamide derivatives, including compounds with structures similar to N-((6-phenylpyrimidin-4-yl)methyl)-4-(trifluoromethyl)benzamide. These compounds were evaluated for their antibacterial and antifungal activities against a range of pathogens. Compounds with specific moieties showed significant activity, suggesting their potential in developing antimicrobial agents (Laxmi, Ravi, & Nath, 2019).

Solid-Phase Synthesis

The solid-phase synthesis approach for a pyrimidine derivative related to this compound was scaled up, demonstrating that these compounds can be efficiently produced in excellent yields and high purity. This methodology supports the early development demands of novel compounds for various applications, offering a quicker and more accessible route to sufficient quantities of the target compound (Meisenbach, Allmendinger, & Mak, 2003).

Anticancer Potential

The compound MGCD0103, structurally related to this compound, was found to be an orally active histone deacetylase (HDAC) inhibitor with selective inhibition of specific HDACs. It demonstrated significant antitumor activity in vivo and has entered clinical trials, highlighting its potential as an anticancer drug (Zhou et al., 2008).

Reactivity and Mitochondrial Function Evaluation

Research into the reactivity of aminocyanopyrazoles and the evaluation of the mitochondrial reductive function of some products, including compounds structurally related to this compound, revealed moderate toxicity in cell lines. This suggests potential applications in studying mitochondrial functions and possibly in the development of therapeutics targeting mitochondria (Bellili et al., 2022).

DNMT Inhibition for Anticancer Activity

A study on quinoline-based SGI-1027 analogues, which shares a structural motif with this compound, revealed that these compounds are potent inhibitors of DNA methyltransferase (DNMT). This inhibition activity suggests their use in re-expressing silenced genes in cancer cells, demonstrating a therapeutic potential for cancer treatment through epigenetic mechanisms (Rilova et al., 2014).

Properties

IUPAC Name

N-[(6-phenylpyrimidin-4-yl)methyl]-4-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F3N3O/c20-19(21,22)15-8-6-14(7-9-15)18(26)23-11-16-10-17(25-12-24-16)13-4-2-1-3-5-13/h1-10,12H,11H2,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTYZWXHZBUHIGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=NC(=C2)CNC(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.